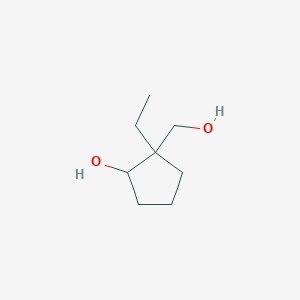
2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol is a cyclic alcohol with a hydroxymethyl group and an ethyl group attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethylmagnesium bromide (Grignard reagent) followed by the addition of formaldehyde. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as tributylphosphine or dimethylphenylphosphine can be used to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Ethyl-2-(carboxymethyl)cyclopentan-1-one.
Reduction: 2-Ethylcyclopentan-1-ol.
Substitution: 2-Ethyl-2-(halomethyl)cyclopentan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic alcohols.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethyl group may also contribute to the compound’s hydrophobic interactions with biological molecules, affecting its overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol: Lacks the ethyl and hydroxymethyl groups, making it less versatile in chemical reactions.
2-Hydroxymethylcyclopentan-1-ol: Similar structure but without the ethyl group, leading to different reactivity and applications.
2-Ethylcyclopentan-1-ol:
Uniqueness: 2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol is unique due to the presence of both the ethyl and hydroxymethyl groups, which provide a combination of hydrophobic and hydrophilic properties. This makes it a valuable compound for various chemical transformations and applications in research and industry.
Eigenschaften
CAS-Nummer |
150065-73-9 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2-ethyl-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-2-8(6-9)5-3-4-7(8)10/h7,9-10H,2-6H2,1H3 |
InChI-Schlüssel |
BIWDGZWQFCZYHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCC1O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
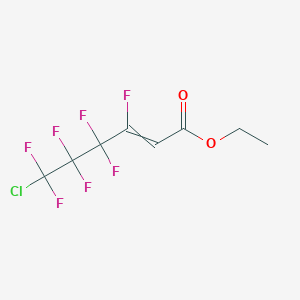
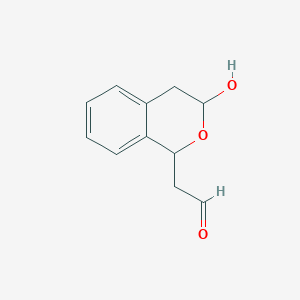

![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
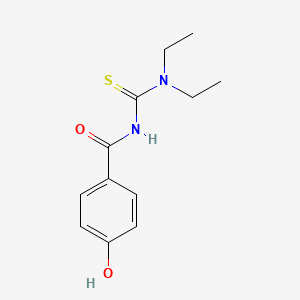
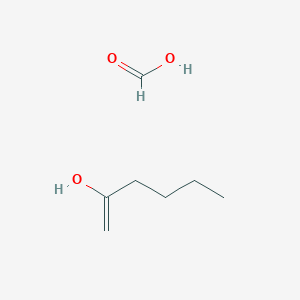

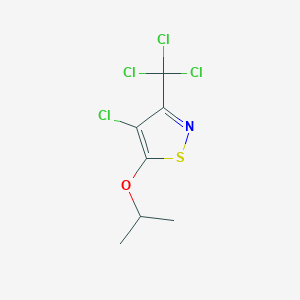
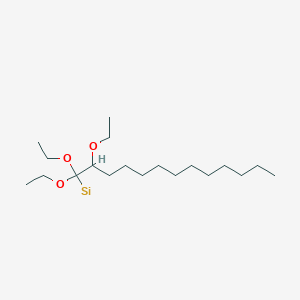
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)
![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
